molecular formula C9H14N2O2S B6612350 ethyl 2-(2-aminoethyl)-4-methyl-1,3-thiazole-5-carboxylate CAS No. 1017422-46-6

ethyl 2-(2-aminoethyl)-4-methyl-1,3-thiazole-5-carboxylate

Cat. No. B6612350
CAS RN: 1017422-46-6
M. Wt: 214.29 g/mol
InChI Key: BAUDCBMKSKBQFJ-UHFFFAOYSA-N
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Description

Ethyl 2-(2-aminoethyl)-4-methyl-1,3-thiazole-5-carboxylate, also known as EATC, is an organic compound that has been used in a variety of scientific research applications. This compound has a wide range of properties that make it a valuable tool for scientists, including its ability to be synthesized in a variety of ways, its mechanism of action, and its biochemical and physiological effects.

Scientific Research Applications

Ethyl 2-(2-aminoethyl)-4-methyl-1,3-thiazole-5-carboxylate has been used in a variety of scientific research applications, including the study of enzyme inhibitors, the study of protein-protein interactions, and the study of cell signaling pathways. In addition, this compound has been used to study the effects of drugs on cells and tissues, as well as to study the effects of toxins on cells and tissues.

Mechanism of Action

Ethyl 2-(2-aminoethyl)-4-methyl-1,3-thiazole-5-carboxylate works by binding to specific proteins in the cell, such as enzymes, receptors, and transporters. This binding causes a change in the structure of the protein, which in turn affects the activity of the protein. In some cases, the binding of this compound can activate or inhibit the activity of the protein, depending on the type of protein and the specific interaction.
Biochemical and Physiological Effects
This compound has a variety of biochemical and physiological effects. For example, this compound has been shown to inhibit the activity of enzymes, such as proteases and phosphatases, which are involved in the breakdown of proteins. In addition, this compound has been shown to affect the activity of receptors, such as G-protein-coupled receptors, which are involved in signal transduction pathways. Finally, this compound has been shown to affect the activity of transporters, such as ion channels, which are involved in the movement of ions across the cell membrane.

Advantages and Limitations for Lab Experiments

Ethyl 2-(2-aminoethyl)-4-methyl-1,3-thiazole-5-carboxylate has a number of advantages for use in laboratory experiments. For example, this compound is relatively inexpensive and easy to synthesize, which makes it a cost-effective tool for scientists. In addition, this compound is relatively stable and has a long shelf life, which makes it a reliable tool for experiments. However, this compound has some limitations. For example, this compound is not soluble in water, which can make it difficult to use in some experiments. In addition, this compound can be toxic at high concentrations, so it must be used with caution.

Future Directions

There are a number of potential future directions for research involving ethyl 2-(2-aminoethyl)-4-methyl-1,3-thiazole-5-carboxylate. For example, further research could be done to explore the effects of this compound on different types of cells and tissues, as well as to explore its effects on different types of proteins. In addition, further research could be done to explore the potential therapeutic applications of this compound, such as its use as an inhibitor of enzymes or as an activator of receptors. Furthermore, further research could be done to explore the potential toxic effects of this compound, as well as to explore the potential for this compound to interact with other compounds. Finally, further research could be done to explore the potential for this compound to be used as a diagnostic tool for diseases.

Synthesis Methods

Ethyl 2-(2-aminoethyl)-4-methyl-1,3-thiazole-5-carboxylate can be synthesized in a variety of ways, including the use of a Grignard reaction. In this method, an alkyl halide is reacted with a Grignard reagent, such as magnesium bromide, in an ether solvent. This reaction produces a carboxylic acid, which can then be reacted with ammonia to produce this compound. Other methods of synthesis include the use of a condensation reaction with an aldehyde, as well as the use of a Claisen condensation reaction.

properties

IUPAC Name

ethyl 2-(2-aminoethyl)-4-methyl-1,3-thiazole-5-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14N2O2S/c1-3-13-9(12)8-6(2)11-7(14-8)4-5-10/h3-5,10H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BAUDCBMKSKBQFJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(N=C(S1)CCN)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14N2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

214.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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